molecular formula C22H28O B12601719 2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene CAS No. 917774-50-6

2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene

Cat. No.: B12601719
CAS No.: 917774-50-6
M. Wt: 308.5 g/mol
InChI Key: IGZOTIXSJOMGCG-UHFFFAOYSA-N
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Description

2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a benzyl group, a hexyl chain, and a prop-2-en-1-yloxy group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene typically involves multiple steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Hexyl Chain Addition: The hexyl chain can be added via a Grignard reaction, where a hexyl magnesium bromide reacts with benzyl chloride to form the hexylbenzene intermediate.

    Introduction of the Prop-2-en-1-yloxy Group: This step involves the etherification of the benzene ring. The reaction between the hydroxyl group of the benzene derivative and prop-2-en-1-ol in the presence of an acid catalyst like sulfuric acid results in the formation of the prop-2-en-1-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and hexyl positions. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the benzyl group, converting it to a methyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde, and benzoic acid.

    Reduction: Toluene.

    Substitution: Chlorobenzene, nitrobenzene, and benzene sulfonic acid.

Scientific Research Applications

2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets. The benzyl and hexyl groups can interact with hydrophobic pockets in proteins, while the prop-2-en-1-yloxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-hexylbenzene: Lacks the prop-2-en-1-yloxy group, making it less reactive in certain chemical reactions.

    2-Benzyl-1-hexylbenzene: Similar structure but without the prop-2-en-1-yloxy group, resulting in different chemical and biological properties.

    3-[(Prop-2-en-1-yl)oxy]benzene: Lacks the benzyl and hexyl groups, making it less hydrophobic.

Uniqueness

2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene is unique due to its combination of hydrophobic and hydrophilic groups, allowing it to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

917774-50-6

Molecular Formula

C22H28O

Molecular Weight

308.5 g/mol

IUPAC Name

2-benzyl-1-hexyl-3-prop-2-enoxybenzene

InChI

InChI=1S/C22H28O/c1-3-5-6-10-14-20-15-11-16-22(23-17-4-2)21(20)18-19-12-8-7-9-13-19/h4,7-9,11-13,15-16H,2-3,5-6,10,14,17-18H2,1H3

InChI Key

IGZOTIXSJOMGCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(=CC=C1)OCC=C)CC2=CC=CC=C2

Origin of Product

United States

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